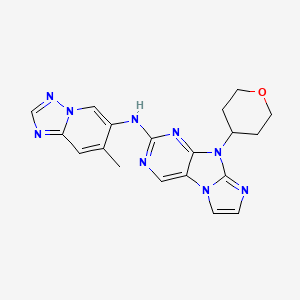

DNA-PK-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H19N9O |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(oxan-4-yl)purino[7,8-a]imidazol-3-amine |

InChI |

InChI=1S/C19H19N9O/c1-12-8-16-22-11-23-27(16)10-14(12)24-18-21-9-15-17(25-18)28(13-2-6-29-7-3-13)19-20-4-5-26(15)19/h4-5,8-11,13H,2-3,6-7H2,1H3,(H,21,24,25) |

InChI Key |

FONYQGUKTNGBHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C5=NC=CN45)C6CCOCC6 |

Origin of Product |

United States |

Foundational & Exploratory

Investigating the Function of DNA-PK Inhibitors in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular machinery that governs genomic integrity. As a key component of the non-homologous end-joining (NHEJ) pathway, it is responsible for repairing DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage.[1] In many cancers, the upregulation of DNA-PK is a common survival mechanism, allowing tumor cells to withstand the DNA damage caused by radiotherapy and certain chemotherapies, thereby contributing to treatment resistance.[2][1]

This central role in cell survival and therapy resistance makes DNA-PK a compelling therapeutic target in oncology.[3][4] Small molecule inhibitors designed to block the kinase activity of the DNA-PK catalytic subunit (DNA-PKcs) are being actively developed. These inhibitors prevent the repair of DSBs, leading to an accumulation of genomic damage that can selectively kill cancer cells and, most importantly, re-sensitize them to DNA-damaging agents.

Among the landscape of these emerging therapeutics is DNA-PK-IN-3 , a potent inhibitor described in patent literature as a synergistic enhancer of radiotherapy and chemotherapy.[5] While detailed public data on this compound is limited, its function can be understood through the lens of other well-characterized inhibitors. One such example is DNA-PK Inhibitor III (IC86621) , a potent, ATP-competitive inhibitor of DNA-PK.[6]

This technical guide provides an in-depth overview of the function of DNA-PK inhibitors in cancer cells, using available data for this compound and other representative compounds. It covers their mechanism of action, presents quantitative data, details key experimental protocols for their evaluation, and illustrates the critical signaling pathways they modulate.

Quantitative Data on DNA-PK Inhibitor Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. High potency ensures effectiveness at lower concentrations, while high selectivity minimizes off-target effects. The table below summarizes key quantitative data for several representative DNA-PK inhibitors.

| Inhibitor Name | Target | IC50 Value | Cell-Based Potency (EC50) | Other Kinase Targets (IC50) | Reference |

| This compound | DNA-PK | Potent Inhibitor | N/A | N/A | [5] |

| DNA-PK Inhibitor III | DNA-PK | 0.12 µM | 68 µM (DSB Repair) | p110β (0.135 µM), p110α (1.4 µM), p110γ (0.88 µM), p110δ (1.0 µM) | [6] |

| AZD7648 | DNA-PK | 0.6 nM | N/A | Highly Selective | [7] |

| Nedisertib (M3814) | DNA-PK | < 3 nM | N/A | Highly Selective | [7] |

| CC-115 | DNA-PK | 13 nM | 138 nM (PC-3 cells) | mTOR (21 nM) | [7][8] |

| NU7441 | DNA-PK | 14 nM | N/A | PI3K (>100x selective) | [9] |

| NU7026 | DNA-PK | 0.23 µM | N/A | PI3K (13 µM) | [8] |

N/A: Not Available in the cited sources.

Mechanism of Action: Disrupting DNA Repair

The primary function of DNA-PK inhibitors is to block the catalytic activity of DNA-PKcs, an essential step in the NHEJ pathway for repairing DSBs.

-

DSB Recognition: When a DSB occurs, the Ku70/80 heterodimer rapidly binds to the broken DNA ends.[10][11]

-

DNA-PK Holoenzyme Assembly: The Ku-DNA complex recruits the large catalytic subunit, DNA-PKcs, to form the active DNA-PK holoenzyme.[12]

-

Kinase Activation and Phosphorylation: Once assembled at the DNA break, the kinase function of DNA-PKcs is activated. It then phosphorylates itself (autophosphorylation) and other downstream targets, such as Artemis and XRCC4, orchestrating the processing and ligation of the broken ends.[11][12]

-

Inhibition: DNA-PK inhibitors, typically acting as ATP-competitive agents, bind to the ATP-binding pocket of the DNA-PKcs kinase domain. This action prevents the phosphorylation of key substrates, effectively halting the NHEJ repair process.[6]

-

Cellular Outcome: With the NHEJ pathway blocked, DSBs induced by radiation or chemotherapy go unrepaired. This accumulation of lethal DNA damage triggers cell cycle arrest and, ultimately, programmed cell death (apoptosis) or cellular senescence.

Key Experimental Protocols

Evaluating the function and efficacy of a DNA-PK inhibitor like this compound involves a series of standardized in vitro and in vivo assays.

In Vitro DNA-PK Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DNA-PK.

-

Objective: To determine the IC50 value of the inhibitor against DNA-PK.

-

Principle: A peptide substrate for DNA-PK is incubated with the purified enzyme, ATP (often radiolabeled ³²P-ATP or in a system to detect ADP), and varying concentrations of the inhibitor. The amount of phosphorylated substrate or consumed ATP is quantified to measure kinase activity.

-

Methodology:

-

Purified DNA-PK enzyme, a specific peptide substrate, and activating DNA are combined in a reaction buffer.

-

The test inhibitor is added across a range of concentrations (e.g., 10-fold serial dilutions).

-

The kinase reaction is initiated by adding an ATP/Mg²⁺ solution.

-

The reaction is allowed to proceed for a set time (e.g., 15 minutes) at 37°C and then stopped.[13]

-

Reaction products are captured (e.g., on P81 phosphocellulose paper) and unincorporated ATP is washed away.[13]

-

The amount of incorporated phosphate is measured using a scintillation counter or phosphorimager. Alternatively, ADP production can be measured using a luminescence-based assay (e.g., ADP-Glo).[9]

-

Data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using non-linear regression.[13]

-

Immunofluorescence for DNA Damage Markers

This cell-based imaging assay visualizes the effect of DNA-PK inhibition on the repair of DSBs.

-

Objective: To assess the accumulation of unrepaired DSBs within cells.

-

Principle: The phosphorylation of histone H2AX at serine 139 (to form γH2AX) is one of the earliest events in the DSB response. Persistent γH2AX foci indicate unrepaired breaks. Inhibition of DNA-PKcs autophosphorylation (e.g., at Ser2056) can also be monitored as a direct readout of target engagement.

-

Methodology:

-

Cancer cells are cultured on coverslips or in imaging-compatible plates.

-

Cells are pre-treated with the DNA-PK inhibitor (e.g., for 1-2 hours) or a vehicle control (DMSO).

-

DNA damage is induced, typically with ionizing radiation (IR) or a radiomimetic drug like Bleomycin.[13]

-

At various time points post-damage (e.g., 1, 4, 24 hours), cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.[13]

-

Cells are incubated with primary antibodies against γH2AX and/or phospho-DNA-PKcs (Ser2056).[13]

-

Following washes, cells are incubated with fluorescently-labeled secondary antibodies. Nuclei are counterstained with DAPI.

-

Images are acquired using a fluorescence microscope, and the number and intensity of nuclear foci per cell are quantified using image analysis software. A significant increase in persistent γH2AX foci in inhibitor-treated cells compared to controls indicates effective inhibition of DSB repair.

-

Apoptosis Assay by Flow Cytometry

This assay quantifies the extent to which DNA-PK inhibition leads to programmed cell death, especially in combination with a DNA-damaging agent.

-

Objective: To measure the induction of apoptosis.

-

Principle: Apoptotic cells expose phosphatidylserine (PS) on their outer membrane, which can be detected by fluorescently-labeled Annexin V. A DNA dye (like Propidium Iodide or Helix Green) is used concurrently to distinguish between early apoptotic (Annexin V positive, dye negative) and late apoptotic/necrotic cells (Annexin V positive, dye positive).

-

Methodology:

-

Cells are seeded and treated with the DNA-PK inhibitor, a DNA-damaging agent (e.g., IR), or the combination.[14]

-

After a suitable incubation period (e.g., 24, 48, 72 hours), both floating and adherent cells are harvested.[14]

-

Cells are washed and resuspended in Annexin V binding buffer.

-

Fluorescently-labeled Annexin V and a viability dye are added to the cells.

-

Samples are analyzed on a flow cytometer, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic). A synergistic increase in the apoptotic populations in the combination treatment group indicates successful sensitization.

-

Modulated Signaling Pathways and Cellular Functions

While the primary role of DNA-PK is in NHEJ, its inhibition has pleiotropic effects on other cancer-relevant cellular processes.

-

DNA Damage Response (DDR): DNA-PK is one of the three principal PI3K-related kinases (PIKKs) that orchestrate the DDR, alongside ATM and ATR.[11][15] While distinct in their primary activators, there is significant crosstalk between these pathways. Inhibiting DNA-PK can sometimes lead to compensatory activation of other repair pathways like homologous recombination (HR), a key consideration for developing combination therapies (e.g., with PARP inhibitors).[2]

-

Cell Cycle Control: Unrepaired DSBs robustly activate cell cycle checkpoints, primarily the G2/M checkpoint, to prevent cells from entering mitosis with damaged chromosomes.[3] This is a direct consequence of DNA-PK inhibition in the presence of DNA damage and serves as a cellular safeguard. Persistent arrest can lead to senescence or apoptosis.

-

Transcriptional Regulation: Beyond its structural role in DNA repair, DNA-PKcs can move from sites of damage to gene promoters, where it regulates the activity of multiple transcription factors. This includes tumor suppressors like p53 and oncogenic drivers such as the Androgen Receptor (AR) and Estrogen Receptor-α (ERα).[3][16] Therefore, inhibiting DNA-PK can alter gene expression programs related to proliferation, survival, and metastasis.

-

Innate Immunity: DNA-PK has been identified as a cytosolic DNA sensor that can activate the STING pathway, leading to the production of type I interferons and an anti-tumor immune response.[2][10] Interestingly, this sensing function may be independent of its kinase activity.[2] The full impact of kinase inhibitors on this process is an active area of investigation and holds implications for combination with immunotherapy.

Conclusion

Targeting the DNA-dependent protein kinase represents a highly rational and promising strategy in cancer therapy. Inhibitors like this compound function by disabling a critical DNA repair pathway, thereby preventing cancer cells from recovering from the damage inflicted by radiation and chemotherapy. This mechanism not only has a direct anti-tumor effect but, more crucially, acts as a potent sensitizer, enhancing the efficacy of standard-of-care treatments. The multifaceted role of DNA-PK in cell cycle control, transcriptional regulation, and immunity further broadens its therapeutic potential. As next-generation inhibitors with improved potency and selectivity continue to advance through clinical trials, the strategic inhibition of DNA-PK is poised to become a valuable component of combination cancer therapy.

References

- 1. Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. DNA-PK as an Emerging Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DNA-PK Inhibitor III The DNA-PK Inhibitor III, also referenced under CAS 404009-40-1, controls the biological activity of DNA-PK. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 404009-40-1 [sigmaaldrich.com]

- 7. abmole.com [abmole.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]

- 12. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA-PK is involved in repairing a transient surge of DNA breaks induced by deceleration of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Beyond DNA repair: DNA-PK function in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Target Specificity of the DNA-PK Inhibitor NU7441 (KU-57788): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity of NU7441 (also known as KU-57788), a potent and highly selective inhibitor of the DNA-dependent protein kinase (DNA-PK). Given the critical role of DNA-PK in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, understanding the precise target profile of its inhibitors is paramount for their development as therapeutic agents, particularly as sensitizers to radiotherapy and chemotherapy.

Core Concept: The Role of DNA-PK in Cellular Processes

DNA-dependent protein kinase (DNA-PK) is a serine/threonine protein kinase that plays a central role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway. The DNA-PK holoenzyme consists of a large catalytic subunit, DNA-PKcs, and the Ku70/80 heterodimer. Upon a DSB, the Ku heterodimer binds to the broken DNA ends and recruits DNA-PKcs. This recruitment activates the kinase function of DNA-PKcs, which then phosphorylates various downstream targets, including itself, to facilitate the ligation of the broken ends. Given its pivotal role in DNA repair, inhibiting DNA-PK can enhance the efficacy of DNA-damaging cancer therapies.

Quantitative Analysis of NU7441 Kinase Specificity

NU7441 is a small molecule inhibitor that demonstrates high potency and selectivity for DNA-PK. Its inhibitory activity has been quantified against a panel of kinases, revealing a significant therapeutic window. The following table summarizes the half-maximal inhibitory concentrations (IC50) of NU7441 against DNA-PK and other related kinases from the PI3K-like kinase (PIKK) family.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. DNA-PK | Reference |

| DNA-PK | 14 | - | [1][2][3] |

| mTOR | 1,700 | ~121-fold | [1][2] |

| PI3K | 5,000 | ~357-fold | [1][2] |

This table clearly illustrates the high selectivity of NU7441 for DNA-PK over other closely related kinases, a desirable characteristic for a targeted therapeutic agent.

Experimental Protocols for Determining Kinase Inhibitor Specificity

The determination of the target specificity of a kinase inhibitor like NU7441 involves a series of robust biochemical and cellular assays. Below are the methodologies for key experiments.

In Vitro Kinase Assay (Cell-Free)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of NU7441 against purified DNA-PK and other kinases.

Materials:

-

Purified recombinant human DNA-PKcs and Ku70/80

-

Biotinylated peptide substrate (e.g., a p53-derived peptide)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

NU7441 at various concentrations

-

Kinase reaction buffer

-

Streptavidin-coated plates or membranes

-

Scintillation counter or phosphorimager

Procedure:

-

The DNA-PK holoenzyme is reconstituted by incubating purified DNA-PKcs and the Ku70/80 heterodimer with a linear double-stranded DNA fragment.

-

A dilution series of NU7441 is prepared and pre-incubated with the activated DNA-PK enzyme in the kinase reaction buffer.

-

The kinase reaction is initiated by the addition of the peptide substrate and [γ-³²P]ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C) and then stopped.

-

The reaction mixture is transferred to a streptavidin-coated plate or membrane to capture the biotinylated peptide substrate.

-

Unincorporated [γ-³²P]ATP is washed away.

-

The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter or phosphorimager.

-

The percentage of kinase inhibition is calculated for each concentration of NU7441 relative to a vehicle control (e.g., DMSO).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

The same procedure is repeated for other kinases (e.g., mTOR, PI3K) to assess selectivity.

Cellular Assay for DNA-PK Autophosphorylation

This assay assesses the ability of an inhibitor to block DNA-PK activity within a cellular context by measuring the autophosphorylation of DNA-PKcs at a specific site (e.g., Ser2056).

Objective: To confirm the cellular potency of NU7441 in inhibiting DNA-PK activity.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

NU7441 at various concentrations

-

DNA-damaging agent (e.g., ionizing radiation or etoposide)

-

Cell lysis buffer

-

Primary antibodies: anti-phospho-DNA-PKcs (Ser2056) and anti-total-DNA-PKcs

-

Secondary antibody conjugated to a detectable marker (e.g., HRP)

-

Western blotting equipment and reagents

Procedure:

-

Cells are cultured to an appropriate confluency.

-

Cells are pre-treated with a dilution series of NU7441 or vehicle control for a specified time (e.g., 1 hour).

-

DNA double-strand breaks are induced by exposing the cells to a DNA-damaging agent.

-

After a short incubation period to allow for DNA-PK activation, the cells are harvested and lysed.

-

Protein concentrations of the lysates are determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for phosphorylated DNA-PKcs (Ser2056).

-

The membrane is then stripped and re-probed with an antibody for total DNA-PKcs as a loading control.

-

The bands are visualized using an appropriate detection system, and the band intensities are quantified.

-

The inhibition of DNA-PKcs autophosphorylation is determined by the reduction in the phospho-DNA-PKcs signal relative to the total DNA-PKcs signal.

Visualizing Pathways and Workflows

DNA-PK Signaling in Non-Homologous End Joining (NHEJ)

The following diagram illustrates the central role of DNA-PK in the NHEJ pathway, the primary target of NU7441.

Caption: Simplified signaling pathway of DNA-PK in the Non-Homologous End Joining (NHEJ) repair of DNA double-strand breaks.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The diagram below outlines a typical workflow for assessing the target selectivity of a kinase inhibitor like NU7441.

Caption: A generalized experimental workflow for determining the selectivity profile of a kinase inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergy of DNA-PK Inhibition with Chemotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. In the context of oncology, cancer cells often exhibit a heightened reliance on DNA repair pathways like NHEJ to survive the DNA damage induced by chemotherapy and radiotherapy. This dependency presents a therapeutic window for sensitizing cancer cells to conventional treatments. This technical guide explores the synergistic potential of inhibiting DNA-PK in combination with chemotherapy, with a focus on the small molecule inhibitor DNA-PK-IN-3 and other notable DNA-PK inhibitors such as AZD7648 and peposertib (M3814). By disrupting the core of the DNA damage response, these inhibitors can significantly enhance the efficacy of DNA-damaging chemotherapeutic agents, offering a promising strategy to overcome therapeutic resistance and improve patient outcomes.

Mechanism of Action: Inhibiting the Guardian of the Genome

DNA-PK is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[1][2] The Ku heterodimer recognizes and binds to the broken ends of DNA, recruiting and activating DNA-PKcs.[2] Activated DNA-PKcs then phosphorylates a multitude of downstream targets, orchestrating the recruitment of other repair factors to the site of damage and facilitating the ligation of the broken ends.[3]

Chemotherapeutic agents like doxorubicin function by inducing DSBs, triggering a DNA damage response that includes the activation of DNA-PK.[4] DNA-PK inhibitors, such as this compound, AZD7648, and peposertib, are ATP-competitive inhibitors that bind to the kinase domain of DNA-PKcs, preventing its catalytic activity.[5] This inhibition of DNA-PK-mediated repair leads to an accumulation of unresolved DSBs, ultimately pushing the cancer cell towards apoptosis.[6] The synergy arises from the dual assault on the cancer cell: the chemotherapy-induced DNA damage and the simultaneous blockade of the primary repair pathway.

Quantitative Synergy Data

The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of DNA-PK inhibitors with chemotherapy.

Table 1: In Vitro Synergy of DNA-PK Inhibitors with Doxorubicin

| Cell Line | Cancer Type | DNA-PK Inhibitor | Doxorubicin Concentration | Inhibitor Concentration | Synergy Score (CI) | Effect | Reference |

| MDA-MB-468 | Breast Cancer | AZD7648 | Variable | Variable | >5 | Synergistic | [7] |

| OAW42 | Ovarian Cancer | AZD7648 | Variable | Variable | >5 | Synergistic | [7] |

| MDA-MB-436 | Breast Cancer | AZD7648 | Variable | Variable | >5 | Synergistic | [7] |

| MCF-7 | Breast Cancer | NU7441 | Not Specified | 0.17-0.25 µM (IC50 for DNA-PK) | 3- to 13-fold sensitization | Sensitization | [8] |

| MDA-MB-231 | Breast Cancer | NU7441 | Not Specified | 0.17-0.25 µM (IC50 for DNA-PK) | 3- to 13-fold sensitization | Sensitization | [8] |

| T47D | Breast Cancer | NU7441 | Not Specified | 0.17-0.25 µM (IC50 for DNA-PK) | 3- to 13-fold sensitization | Sensitization | [8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Peposertib | Variable | Variable | Synergistic | Synergistic | [9] |

*CI: Combination Index, where CI < 1 indicates synergy. A synergy score of >5 is indicative of strong synergistic activity.[7]

Table 2: In Vivo Efficacy of DNA-PK Inhibitors in Combination with Doxorubicin

| Xenograft Model | Cancer Type | DNA-PK Inhibitor | Doxorubicin Dosage | Inhibitor Dosage | Tumor Growth Inhibition (TGI) / Regression | Reference |

| BT474 | Breast Cancer | AZD7648 | 2.5 mg/kg (liposomal) | 37.5 mg/kg | 77% Regression (Combination) vs. 63% TGI (Doxorubicin alone) | [6] |

| IB111 (Cell Line) | Liposarcoma | AZD7648 | 2.5 mg/kg | 37.5 mg/kg | Significant reduction in tumor growth (Combination) | [4][10] |

| IB114 (Cell Line) | Myxofibrosarcoma | AZD7648 | 2.5 mg/kg | 37.5 mg/kg | Significant reduction in tumor growth (Combination) | [4][10] |

| IB115 (Cell Line) | Liposarcoma | AZD7648 | 2.5 mg/kg | 37.5 mg/kg | Significant reduction in tumor growth (Combination) | [4][10] |

| JR588 (PDX) | Undifferentiated Pleomorphic Sarcoma | AZD7648 | 2.5 mg/kg | 37.5 mg/kg | Significant improvement in tumor progression (Combination) | [4] |

| KN473 (PDX) | Undifferentiated Pleomorphic Sarcoma | AZD7648 | 2.5 mg/kg | 37.5 mg/kg | Significant improvement in tumor progression (Combination) | [4] |

| SYO-1 | Synovial Sarcoma | Peposertib | 2 mg/kg | Not Specified | Enhanced anti-tumor efficacy (Combination) | [11] |

| HOC 18 (PDX) | Ovarian Cancer | AZD7648 | Not Specified (PLD) | 75 mg/kg | Enhanced therapeutic efficacy | [12][13] |

*PDX: Patient-Derived Xenograft; PLD: Pegylated Liposomal Doxorubicin.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of DNA-PK inhibitor synergy with chemotherapy.

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures to assess the cytotoxic effects of drug combinations.[14][15]

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Perform a cell count and assess viability using Trypan Blue.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of the DNA-PK inhibitor and the chemotherapeutic agent in culture medium.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium, including single-agent and combination treatment groups, as well as a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 values for each agent.

-

Use software such as CalcuSyn or CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[16]

-

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment.[17]

-

Cell Seeding:

-

Prepare a single-cell suspension.

-

Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number will depend on the plating efficiency of the cell line and the expected toxicity of the treatment.

-

-

Treatment:

-

Allow cells to attach for several hours or overnight.

-

Treat the cells with the DNA-PK inhibitor, chemotherapeutic agent, or the combination for a specified duration.

-

-

Colony Formation:

-

After treatment, replace the drug-containing medium with fresh, drug-free medium.

-

Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.

-

-

Fixing and Staining:

-

Wash the plates with PBS.

-

Fix the colonies with a solution of methanol and acetic acid (3:1) for 10-15 minutes.

-

Stain the colonies with 0.5% crystal violet in methanol for 15-30 minutes.

-

-

Colony Counting and Analysis:

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (containing ≥50 cells) in each well.

-

Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.

-

Western Blot for Apoptosis Markers (Cleaved PARP and Caspase-3)

This protocol details the detection of key apoptotic markers by western blotting.[18][19][20]

-

Protein Extraction:

-

Treat cells with the drug combinations for the desired time points.

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. The presence of the cleaved forms of PARP (89 kDa fragment) and caspase-3 (17/19 kDa fragments) indicates apoptosis.

-

Immunofluorescence for γ-H2AX Foci Formation

This assay is used to visualize and quantify DNA double-strand breaks.[4][6]

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat the cells with the drug combinations for the desired time points.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block the cells with 1% BSA in PBS for 30 minutes.

-

Incubate the cells with a primary antibody against phosphorylated H2AX (γ-H2AX) for 1-2 hours at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Image the cells using a fluorescence microscope.

-

-

Analysis:

-

Quantify the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.

-

Visualizations

Signaling Pathway Diagram

Caption: DNA-PK signaling in the NHEJ pathway and its inhibition by this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for assessing DNA-PK inhibitor synergy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peposertib, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DNA-Dependent Protein Kinase Inhibitor Peposertib Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The DNA-PK Inhibitor AZD7648 Sensitizes Patient-Derived Ovarian Cancer Xenografts to Pegylated Liposomal Doxorubicin and Olaparib Preventing Abdominal Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]

- 17. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

Methodological & Application

Application Notes and Protocols for DNA-PK Inhibitors in in vitro Assays

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note: No specific information is available for a compound designated "DNA-PK-IN-3." This document provides detailed protocols and solubility data for the well-characterized and commercially available DNA-PK inhibitor, NU7441 , as a representative example. Additionally, comparative data is presented for a newer inhibitor, DA-143 , which exhibits enhanced solubility.

Introduction

The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). Inhibition of DNA-PK is a promising therapeutic strategy, particularly in oncology, to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation. Accurate and reproducible in vitro assays are fundamental for the characterization of DNA-PK inhibitors. A critical parameter for these assays is the solubility of the inhibitor in a suitable solvent, most commonly dimethyl sulfoxide (DMSO). This document provides detailed application notes on the solubility of representative DNA-PK inhibitors in DMSO, along with protocols for their use in in vitro kinase assays.

Solubility of DNA-PK Inhibitors in DMSO

The solubility of small molecule inhibitors can vary between different batches and suppliers. It is always recommended to perform a solubility test for a new batch of compound. The following table summarizes the reported solubility of NU7441 and DA-143 in DMSO.

| Compound | Molecular Weight ( g/mol ) | Reported Solubility in DMSO | Molar Concentration (at max solubility) | Notes |

| NU7441 | 413.49 | ≥4.13 mg/mL[1], ~5-15 mg/mL[2][3], ~12 mg/mL[4] | ~10-36 mM | Solubility may vary. It is advisable to start with a lower concentration and use gentle warming or sonication to aid dissolution.[3] Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |

| DA-143 | Not specified | ~9 times more soluble than NU7441 | Not specified | Exhibits significantly improved solubility in DMSO compared to NU7441, facilitating the preparation of higher concentration stock solutions. |

Experimental Protocols

Preparation of DNA-PK Inhibitor Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of NU7441 in DMSO. This is a common starting concentration for many in vitro assays.

Materials:

-

NU7441 (or other DNA-PK inhibitor)

-

Anhydrous, sterile DMSO

-

Sterile, amber microcentrifuge tubes or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of NU7441 powder. For a 1 mL of 10 mM stock solution, you will need 4.135 mg of NU7441 (Molecular Weight = 413.49 g/mol ).

-

Adding DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the vial containing the NU7441 powder. For a 10 mM stock, add 1 mL of DMSO.

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can use a water bath sonicator for 5-10 minutes or gently warm the solution at 37°C. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

-

Long-term Storage: Store the aliquots at -20°C or -80°C. Under these conditions, the stock solution should be stable for several months. Always refer to the manufacturer's instructions for specific storage recommendations.

Important Considerations:

-

DMSO Concentration in Assays: The final concentration of DMSO in the in vitro assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.[5][6] Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.

-

Hygroscopic Nature of DMSO: DMSO is hygroscopic and will absorb moisture from the air, which can affect the solubility of compounds.[2] Use fresh, anhydrous DMSO and keep containers tightly sealed.

In Vitro DNA-PK Kinase Assay Protocol

This protocol provides a general workflow for an in vitro DNA-PK kinase assay using a commercially available kit, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human DNA-PK enzyme

-

DNA-PK substrate (e.g., a p53-derived peptide)

-

ATP

-

Kinase assay buffer

-

DNA-PK inhibitor stock solution (e.g., 10 mM NU7441 in DMSO)

-

Vehicle control (DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates suitable for luminescence measurements

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare Reagents: Prepare the kinase reaction buffer, ATP solution, and substrate solution according to the manufacturer's instructions.

-

Inhibitor Dilution: Prepare a serial dilution of the DNA-PK inhibitor (e.g., NU7441) in the kinase reaction buffer. The final concentrations should typically range from low nanomolar to micromolar to determine the IC50 value. Also, prepare a vehicle control with the same DMSO concentration as the highest inhibitor concentration.

-

Assay Plate Setup:

-

Add 2.5 µL of the diluted inhibitor or vehicle control to the appropriate wells of the assay plate.

-

Add 5 µL of the substrate/ATP mixture to all wells.

-

To initiate the kinase reaction, add 2.5 µL of the DNA-PK enzyme solution to each well. The final reaction volume will be 10 µL.

-

-

Kinase Reaction: Incubate the plate at room temperature for the time specified in the kit's protocol (e.g., 60 minutes).

-

ADP Detection:

-

Add the ADP-Glo™ Reagent as per the manufacturer's instructions (e.g., 10 µL).

-

Incubate at room temperature for the recommended time (e.g., 40 minutes) to stop the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent (e.g., 20 µL) to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for the recommended time (e.g., 30-60 minutes).

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Visualizations

DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

Caption: DNA-PK signaling pathway in NHEJ.

Experimental Workflow for in vitro DNA-PK Inhibition Assay

Caption: Workflow for DNA-PK inhibition assay.

References

Application Notes and Protocols for DNA-PK-IN-3 in Clonogenic Survival Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] In many cancer types, the upregulation of DNA-PK is a key factor in resistance to therapies that induce DNA damage, such as radiotherapy and certain chemotherapies.[1][3] DNA-PK-IN-3 is a potent and selective inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs). By inhibiting DNA-PK, this compound can prevent the repair of DSBs, leading to increased cell death in cancer cells treated with DNA-damaging agents. This makes it a promising candidate for use as a radiosensitizer and chemosensitizer in cancer therapy.

The clonogenic survival assay is a fundamental in vitro method used to assess the reproductive integrity of cells after exposure to cytotoxic agents.[4][5][6] It measures the ability of a single cell to proliferate and form a colony of at least 50 cells.[5][6] This assay is the gold standard for determining the effectiveness of radiation and other DNA-damaging treatments and for evaluating the efficacy of sensitizing agents like DNA-PK inhibitors.[5]

These application notes provide a detailed protocol for utilizing this compound in clonogenic survival assays to evaluate its potential as a radiosensitizer.

Mechanism of Action: DNA-PK in Non-Homologous End Joining (NHEJ)

DNA double-strand breaks are among the most lethal forms of DNA damage. The NHEJ pathway is a rapid and efficient mechanism to repair these breaks. The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends.[7][8] This is followed by the recruitment of the DNA-PKcs, forming the active DNA-PK holoenzyme.[7][8] DNA-PK then phosphorylates several downstream targets, including itself (autophosphorylation), to facilitate the processing and ligation of the DNA ends, ultimately restoring the integrity of the DNA molecule.[7][8] Inhibition of DNA-PKcs by molecules like this compound stalls this repair process, leading to the accumulation of unrepaired DSBs and subsequent cell death.

Caption: DNA-PK in the Non-Homologous End Joining (NHEJ) Pathway and its Inhibition.

Quantitative Data from Studies with DNA-PK Inhibitors

The following table summarizes data from clonogenic survival assays using various DNA-PK inhibitors in combination with ionizing radiation (IR). This data illustrates the potential for these inhibitors to sensitize cancer cells to radiation, as indicated by the Dose Enhancement Ratio (DER) or Radiation Enhancement Ratio (RER). A DER/RER value greater than 1 indicates radiosensitization.

| Cell Line | Inhibitor | Inhibitor Concentration | Radiation Dose Range (Gy) | Dose Enhancement Ratio (DER/RER) | Reference |

| SW837 (Rectal Cancer) | M3814 | 10 µM | 0-10 | 1.94 | [1] |

| H460 (NSCLC) | BEZ235 | 50 nM | 1-8 | >1 | [9] |

| A549 (NSCLC) | BEZ235 | 50 nM | 1-8 | >1 | [9] |

| H460 (NSCLC) | Vorinostat | 200 nM | Not Specified | 1.49 | [10] |

| H460 (NSCLC) | Vorinostat | 400 nM | Not Specified | 2.27 | [10] |

| Pancreatic Cancer Cells | M3814 | Not Specified | Not Specified | Significant Radiosensitization | [11] |

| Soft-Tissue Sarcoma Cells | AZD7648 | Not Specified | 6 | Significant Decrease in Clonogenic Survival | [3] |

Note: The optimal concentration for this compound and the resulting DER will be cell-line specific and must be determined empirically.

Experimental Protocol: Clonogenic Survival Assay

This protocol provides a step-by-step guide for performing a clonogenic survival assay to evaluate the radiosensitizing effects of this compound.

Materials

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution prepared in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

6-well or 100 mm tissue culture plates

-

Hemocytometer or automated cell counter

-

Irradiator (e.g., X-ray or gamma-ray source)

-

Fixation solution (e.g., 10% formalin or a mixture of methanol and acetic acid)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Experimental Workflow

Caption: Experimental workflow for a clonogenic survival assay.

Procedure

-

Cell Preparation:

-

Culture the chosen cancer cell line to approximately 80-90% confluency.

-

Harvest the cells using trypsin-EDTA, resuspend in complete medium, and perform a cell count. Ensure a single-cell suspension.

-

-

Cell Seeding:

-

Based on the expected plating efficiency and the radiation doses to be used, calculate the number of cells to be seeded in each plate. The number of seeded cells should be increased with higher radiation doses to ensure a countable number of colonies (e.g., 20-200 colonies per plate).

-

Seed the cells in triplicate for each treatment condition into 6-well or 100 mm plates.

-

Incubate the plates overnight to allow the cells to attach.

-

-

Treatment with this compound:

-

Prepare working dilutions of this compound in complete medium from the stock solution. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration of this compound for radiosensitization studies.

-

Aspirate the medium from the plates and add the medium containing the desired concentration of this compound or vehicle control (DMSO).

-

Incubate the cells with the inhibitor for a predetermined time before irradiation (e.g., 1-2 hours).

-

-

Irradiation:

-

Transport the plates to the irradiator.

-

Expose the plates to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy). The untreated plate (0 Gy) will serve as the control for plating efficiency.

-

-

Colony Formation:

-

After irradiation, return the plates to the incubator.

-

Depending on the experimental design, the medium containing this compound may be replaced with fresh, drug-free medium after a specific period (e.g., 24 hours).

-

Incubate the plates for 10-14 days, or until visible colonies have formed.

-

-

Fixing and Staining:

-

Aspirate the medium from the plates and gently wash with PBS.

-

Fix the colonies with the fixation solution for 10-15 minutes.

-

Remove the fixative and add the crystal violet staining solution. Incubate for 15-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

-

Colony Counting and Data Analysis:

-

Count the number of colonies containing at least 50 cells in each plate.

-

Calculate the Plating Efficiency (PE) for the control group:

-

PE = (Number of colonies counted / Number of cells seeded) x 100%

-

-

Calculate the Surviving Fraction (SF) for each treatment group:

-

SF = (Number of colonies counted) / (Number of cells seeded x (PE / 100))

-

-

Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate cell survival curves.

-

The Dose Enhancement Ratio (DER) can be calculated by comparing the radiation dose required to achieve a specific level of cell survival (e.g., SF = 0.1) in the presence and absence of this compound.

-

Conclusion

The protocol and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in clonogenic survival assays. By following these guidelines, researchers can accurately assess the potential of this inhibitor to sensitize cancer cells to radiation therapy, a critical step in the preclinical development of novel cancer treatments. The provided diagrams and data tables serve to clarify the underlying biological pathways and to contextualize the expected outcomes of such experiments.

References

- 1. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]

- 7. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA-PK inhibition and radiation promote anti-tumoral immunity through RNA Polymerase III in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of a DNA-PK Inhibitor for Radiosensitization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ionizing radiation (IR) is a cornerstone of cancer therapy, inducing DNA double-strand breaks (DSBs) that, if left unrepaired, trigger cell death. A key pathway for repairing these breaks is the Non-Homologous End Joining (NHEJ) pathway, which is critically dependent on the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). Cancer cells often exhibit heightened DNA-PK activity, contributing to radioresistance. Pharmacological inhibition of DNA-PK represents a promising strategy to enhance the efficacy of radiotherapy. This document provides detailed application notes and protocols for determining the optimal concentration of a representative DNA-PK inhibitor, Peposertib (M3814), for radiosensitization in cancer cell lines. While the specific compound "DNA-PK-IN-3" was not identifiable in the public domain, the principles and methods outlined here are broadly applicable to other potent and selective DNA-PK inhibitors.

Introduction

The DNA damage response (DDR) is a complex signaling network that detects and repairs DNA lesions, maintaining genomic integrity.[1] In the context of cancer therapy, the DDR can be a double-edged sword. While its failure can lead to carcinogenesis, its upregulation in established tumors often confers resistance to DNA-damaging agents like ionizing radiation.[1] The NHEJ pathway, a major route for DSB repair, is frequently activated in cancer cells and is initiated by the binding of the Ku70/80 heterodimer to DNA ends, which then recruits and activates DNA-PKcs.[2]

DNA-PKcs, a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, phosphorylates a multitude of downstream targets to facilitate DNA repair and cell survival.[2][3][4] Its central role in radioresistance has made it an attractive target for therapeutic intervention.[5] Small molecule inhibitors of DNA-PK have been shown to potentiate the cytotoxic effects of radiation in various cancer models, a phenomenon known as radiosensitization.[5][6][7][8]

This document outlines the necessary experimental framework to identify the optimal concentration of a DNA-PK inhibitor for achieving radiosensitization. The protocols provided are focused on in vitro cell-based assays, which are fundamental for preclinical assessment.

Signaling Pathway

The following diagram illustrates the central role of DNA-PK in the Non-Homologous End Joining (NHEJ) pathway and its inhibition by a DNA-PK inhibitor, leading to enhanced radiosensitization.

Caption: DNA-PK's role in NHEJ and its inhibition.

Data Presentation: In Vitro Activity of Various DNA-PK Inhibitors

The following table summarizes the effective concentrations of several DNA-PK inhibitors used for in vitro radiosensitization across different cancer cell lines. This data serves as a reference for designing dose-finding experiments.

| Inhibitor | Cell Line(s) | Effective Concentration for Radiosensitization | Key Findings | Reference(s) |

| Peposertib (M3814) | Glioblastoma (GBM) PDX lines | ≥ 300 nmol/L | Dose-dependent radiosensitization; >12 hours post-IR exposure enhances effect. | [8][9] |

| Melanoma Brain Metastases PDX | ≥ 100 nmol/L | Optimal target concentration of 300 nmol/L identified. | [10] | |

| AZD7648 | Bladder Cancer (SCaBER, VMCUB-1, J82) | 0.25 µM | Drastically reduces clonogenic survival after radiation. | [1] |

| Soft-Tissue Sarcoma | 3 µmol/L | Strong synergy with radiation in vitro. | [11] | |

| NU7026 | Neuroblastoma (NGP) | 10 µM | Synergistically sensitized cells to 0.63 Gy IR. | [11] |

| BR101801 | Various solid cancer cell lines | 1 µM | Significantly induced clonogenic cell death in combination with IR. | [12] |

| KU57788 | Head and Neck Squamous Cell Carcinoma (HNSCC) | 1.1 µM | More effective radiosensitizer than PARP inhibitors at non-cytotoxic concentrations. | [8] |

| IC87361 | Head and Neck Squamous Cell Carcinoma (HNSCC) | 1.1 µM | Activity is enhanced by hypoxia. | [8] |

Experimental Workflow

A typical workflow for assessing the radiosensitizing potential of a DNA-PK inhibitor is depicted below.

Caption: Experimental workflow for radiosensitization studies.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: Select cancer cell lines relevant to the research focus (e.g., HCT116 colorectal carcinoma, U2OS osteosarcoma, FaDu head and neck cancer).

-

Culture Medium: Use the recommended complete growth medium for the chosen cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Preparation of DNA-PK Inhibitor Stock Solution

-

Inhibitor: Peposertib (M3814) or other DNA-PK inhibitor.

-

Solvent: Dissolve the inhibitor in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.1%).

Clonogenic Survival Assay

This assay is the gold standard for measuring the reproductive integrity of cells after treatment with ionizing radiation.[3]

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin.

-

Perform a cell count and assess viability (e.g., using a hemocytometer and Trypan Blue).

-

Seed a predetermined number of cells into 6-well plates. The number of cells seeded will vary depending on the cell line's plating efficiency and the radiation dose (fewer cells for lower doses, more for higher doses). A typical range is 200-5000 cells per well.

-

Allow cells to attach overnight.

-

-

Treatment and Irradiation:

-

Aspirate the medium and replace it with a fresh medium containing the DNA-PK inhibitor at various concentrations (e.g., 0, 30, 100, 300, 1000 nM for Peposertib). Include a vehicle control (DMSO).

-

Incubate the cells with the inhibitor for a specified pre-incubation period (e.g., 1-2 hours).

-

Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator (e.g., Cesium-137 or X-ray source).

-

After irradiation, wash the cells with Phosphate-Buffered Saline (PBS) and add fresh, drug-free complete medium.

-

-

Colony Formation and Analysis:

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with a solution of methanol and acetic acid (3:1) or 100% methanol.

-

Stain the colonies with 0.5% crystal violet solution.

-

Count the number of colonies containing at least 50 cells.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.

-

Plot survival curves (log SF vs. radiation dose) and calculate the Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF) to quantify the radiosensitizing effect.

-

Western Blot for Phospho-DNA-PKcs (Ser2056)

This protocol confirms that the inhibitor is engaging its target by measuring the autophosphorylation of DNA-PKcs.

-

Sample Preparation:

-

Seed cells in 6-well or 10 cm plates to achieve ~80% confluency on the day of the experiment.

-

Treat the cells with the DNA-PK inhibitor for the desired pre-incubation time (e.g., 1 hour).

-

Expose the cells to a single dose of radiation (e.g., 5-10 Gy).

-

Harvest the cells at a specific time point post-irradiation (e.g., 1-2 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Keep samples on ice.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Gel Electrophoresis and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-PAGE gel (a low percentage gel, e.g., 6%, is recommended due to the large size of DNA-PKcs, ~469 kDa).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

-

Incubate the membrane with a primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane for total DNA-PKcs and a loading control (e.g., β-actin or GAPDH) to normalize the results.

-

Conclusion

Determining the optimal concentration of a DNA-PK inhibitor for radiosensitization is a critical step in the preclinical development of these promising therapeutic agents. The protocols outlined in this document provide a robust framework for researchers to systematically evaluate the efficacy of DNA-PK inhibitors in combination with radiation. By employing clonogenic survival assays to assess long-term cell viability and western blotting to confirm target engagement, investigators can confidently identify a therapeutic window where radiosensitization is maximized with minimal off-target toxicity. The provided data on existing DNA-PK inhibitors offers a valuable starting point for these investigations.

References

- 1. Effective Radiosensitization of Bladder Cancer Cells by Pharmacological Inhibition of DNA-PK and ATR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5.6. Clonogenic Survival Assay [bio-protocol.org]

- 5. Identification of Novel Radiosensitizers in a High-Throughput, Cell-Based Screen for DSB Repair Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Frontiers | Combined ATR and DNA-PK Inhibition Radiosensitizes Tumor Cells Independently of Their p53 Status [frontiersin.org]

- 8. Radiosensitization of head and neck squamous cell carcinoma lines by DNA-PK inhibitors is more effective than PARP-1 inhibition and is enhanced by SLFN11 and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATR-Dependent Phosphorylation of DNA-Dependent Protein Kinase Catalytic Subunit in Response to UV-Induced Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase inhibitor, in various human solid cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DNA-PK-IN-3 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of DNA-PK-IN-3, a DNA-dependent protein kinase (DNA-PK) inhibitor, in preclinical xenograft mouse models of cancer. The following protocols and data will assist in the design and execution of in vivo studies to evaluate the therapeutic potential of this inhibitor, both as a monotherapy and in combination with other cancer treatments.

Introduction to DNA-PK and its Inhibition

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2][3] In many cancer types, the upregulation and overactivation of DNA-PK are associated with aggressive disease and resistance to therapies that induce DNA damage, such as radiotherapy and certain chemotherapies.[1][4] Inhibition of DNA-PK is a promising therapeutic strategy to sensitize cancer cells to these treatments and overcome resistance.[5][6] DNA-PK inhibitors, by blocking the repair of DSBs, can lead to the accumulation of lethal DNA damage in cancer cells, ultimately triggering apoptosis.[1][7]

Mechanism of Action of DNA-PK Inhibitors

DNA-PK consists of a catalytic subunit (DNA-PKcs) and a Ku70/80 heterodimer.[3][6] The Ku heterodimer recognizes and binds to the ends of double-stranded DNA breaks, subsequently recruiting and activating DNA-PKcs.[3][8] Activated DNA-PKcs then phosphorylates various downstream targets, including itself, to facilitate the ligation of the broken DNA ends.[8][9][10] DNA-PK inhibitors, such as this compound, are typically small molecules that competitively bind to the ATP-binding pocket of the DNA-PKcs kinase domain, thereby preventing the phosphorylation of its substrates and inhibiting the NHEJ repair pathway.[5]

Signaling Pathway Diagram

Caption: DNA-PK signaling pathway in non-homologous end joining (NHEJ).

Preclinical In Vivo Studies in Xenograft Mouse Models

Xenograft mouse models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are invaluable tools for evaluating the efficacy and pharmacodynamics of novel anticancer agents like this compound.[11][12][13]

General Experimental Workflow

The following diagram illustrates a typical workflow for a xenograft study involving a DNA-PK inhibitor.

Caption: General experimental workflow for a xenograft mouse model study.

Detailed Experimental Protocols

The following protocols provide a general framework. Specific parameters may require optimization based on the tumor model and experimental goals.

Protocol 1: Establishment of Subcutaneous Xenograft Model

-

Cell Culture: Culture the desired human cancer cell line under sterile conditions according to the supplier's recommendations.

-

Cell Preparation: When cells reach 70-80% confluency, harvest them using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1x107 cells/mL.[14] Cell viability should be >95% as determined by trypan blue exclusion.

-

Implantation: Anesthetize 6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG).[15] Subcutaneously inject 100 µL of the cell suspension (1x106 cells) into the flank of each mouse.[16]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2)/2.[17]

Protocol 2: Administration of this compound

-

Randomization: Once tumors reach a mean volume of 100-200 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).[15]

-

Formulation of this compound: Prepare the dosing solution of this compound. While the optimal vehicle for this compound needs to be determined empirically, a common vehicle for similar small molecule inhibitors is a mixture of N-methyl-2-pyrrolidone (NMP), Encapsin, and PEG400.[18]

-

Administration: Administer this compound or vehicle control to the mice via oral gavage (PO) at the desired dose and schedule.[15] For example, a starting point could be a daily administration for a specified number of weeks. The exact dosage and schedule should be determined from preliminary dose-finding studies. For reference, other DNA-PK inhibitors like AZD7648 have been administered orally at doses ranging from 3 to 100 mg/kg.[19]

Protocol 3: Combination Therapy with Ionizing Radiation (IR)

-

Treatment Schedule: Administer this compound orally one hour before each fraction of radiation.[19]

-

Irradiation: Anesthetize the mice and shield the non-tumor bearing parts of the body with lead. Deliver a localized dose of radiation to the tumor using an appropriate X-ray irradiator.[18] The radiation dose and fractionation schedule should be optimized for the specific tumor model. For example, a single dose of 10 Gy or a fractionated schedule could be used.[18][19]

Protocol 4: Efficacy and Pharmacodynamic Assessment

-

Tumor Growth Inhibition: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often the delay in tumor growth or tumor regression.

-

Pharmacodynamic (PD) Biomarkers: To confirm the on-target activity of this compound, collect tumor samples at specified time points after the final dose. Analyze the levels of phosphorylated DNA-PKcs (pDNA-PKcs) and γH2AX (a marker of DNA double-strand breaks) by Western blotting or immunohistochemistry.[7][20] A decrease in pDNA-PKcs and a sustained increase in γH2AX would indicate effective target engagement.

Data Presentation

Quantitative data from xenograft studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Example of Tumor Growth Inhibition Data

| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at End of Study (mm³) ± SEM | Tumor Growth Inhibition (%) |

| Vehicle Control | 10 | 150.5 ± 12.3 | 1250.8 ± 105.6 | - |

| This compound (X mg/kg) | 10 | 148.9 ± 11.8 | 875.2 ± 92.1 | 30.0 |

| Radiotherapy (Y Gy) | 10 | 152.1 ± 13.1 | 650.4 ± 85.7 | 48.0 |

| This compound + RT | 10 | 149.7 ± 12.5 | 250.1 ± 45.3 | 80.0 |

Table 2: Example of Pharmacodynamic Biomarker Data

| Treatment Group | Mean pDNA-PKcs Level (Relative to Vehicle) ± SEM | Mean γH2AX Foci per Cell ± SEM |

| Vehicle Control | 1.00 ± 0.15 | 2.5 ± 0.8 |

| This compound (X mg/kg) | 0.25 ± 0.08 | 15.8 ± 2.1 |

| Radiotherapy (Y Gy) | 0.95 ± 0.12 | 25.3 ± 3.5 |

| This compound + RT | 0.22 ± 0.07 | 45.7 ± 4.9 |

Conclusion

The provided application notes and protocols offer a detailed framework for investigating the preclinical efficacy of this compound in xenograft mouse models. By following these guidelines, researchers can generate robust and reproducible data to support the clinical development of this promising therapeutic agent. Careful optimization of experimental parameters for each specific tumor model is crucial for the success of these studies.

References

- 1. Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment - Hsu - Translational Cancer Research [tcr.amegroups.org]

- 2. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Pleiotropic impact of DNA-PK in cancer and implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jpp.krakow.pl [jpp.krakow.pl]

- 6. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. DNA-PKcs - Wikipedia [en.wikipedia.org]

- 10. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is a Xenograft? | Taconic Biosciences [taconic.com]

- 14. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 16. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. altogenlabs.com [altogenlabs.com]

- 18. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. The DNA-PK Inhibitor AZD7648 Sensitizes Patient-Derived Ovarian Cancer Xenografts to Pegylated Liposomal Doxorubicin and Olaparib Preventing Abdominal Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring DNA-PK-IN-3 Activity in a Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] DNA-PK is a complex composed of a large catalytic subunit (DNA-PKcs) and a heterodimer of Ku proteins (Ku70/80) that binds to broken DNA ends.[1] Upon recruitment to a DSB, DNA-PKcs becomes activated and phosphorylates various downstream targets to facilitate DNA repair. Its activity is therefore essential for maintaining genomic integrity.

Given its central role in DNA repair, DNA-PK has emerged as a promising target for cancer therapy. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies. DNA-PK-IN-3 is a potent inhibitor of DNA-PK that has been shown to synergistically enhance the effects of such treatments, leading to effective tumor growth inhibition.[2][3][4] These application notes provide detailed protocols for assessing the cellular activity of this compound by measuring its impact on key indicators of the DNA damage response.

DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

The following diagram illustrates the central role of DNA-PK in the NHEJ pathway and the point of inhibition by this compound.

Experimental Protocols

This section details three key cell-based assays to measure the activity of this compound. The quantitative data presented are representative of a potent DNA-PK inhibitor and are provided for illustrative purposes.

Assay 1: Inhibition of DNA-PKcs Autophosphorylation (Western Blot)

Principle: A direct measure of DNA-PK inhibition is to assess the autophosphorylation of its catalytic subunit, DNA-PKcs, at serine 2056 (S2056), which is a marker of its activation.[5][6] This assay uses Western blotting to quantify the levels of phospho-DNA-PKcs (S2056) in cells treated with a DNA-damaging agent in the presence or absence of this compound.

Protocol:

-

Cell Culture and Treatment:

-

Seed A549 (non-small cell lung carcinoma) cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.

-

Induce DNA double-strand breaks by treating cells with a DNA-damaging agent such as Etoposide (10 µM) or by exposure to ionizing radiation (10 Gy).

-

Incubate for an additional 1 hour post-damage induction.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a 6% polyacrylamide gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-DNA-PKcs (Ser2056) (e.g., Cell Signaling Technology #4215) overnight at 4°C.

-

Incubate with a primary antibody for total DNA-PKcs and a loading control (e.g., GAPDH or β-actin) for normalization.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the phospho-DNA-PKcs signal to total DNA-PKcs and the loading control.

-

Calculate the percentage inhibition of phosphorylation relative to the damaged, vehicle-treated control.

-

Determine the IC50 value of this compound for the inhibition of DNA-PKcs autophosphorylation.

-

Data Presentation:

| Treatment Group | This compound (µM) | Relative p-DNA-PKcs (S2056) Level (%) |

| Untreated Control | 0 | 5 ± 2 |

| Etoposide (10 µM) | 0 | 100 ± 8 |

| Etoposide + this compound | 0.1 | 75 ± 6 |

| Etoposide + this compound | 0.5 | 42 ± 5 |

| Etoposide + this compound | 1.0 | 18 ± 4 |

| Etoposide + this compound | 5.0 | 6 ± 3 |

| Etoposide + this compound | 10.0 | 3 ± 2 |